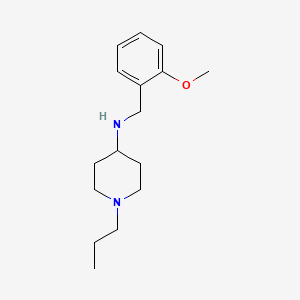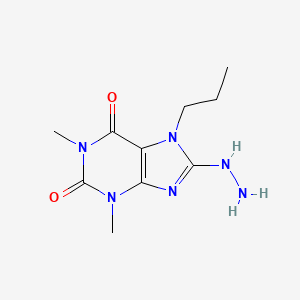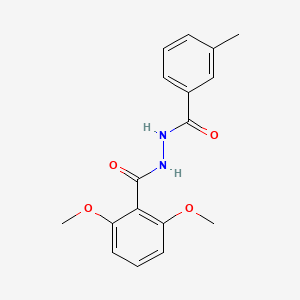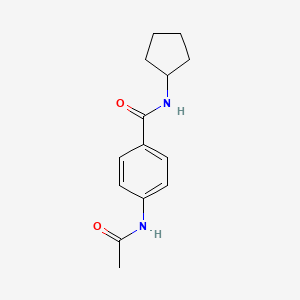
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine, also known as MBPP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties. MBPP is a potent dopamine transporter ligand and has been studied for its possible use in the treatment of various neurological disorders.
作用機序
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine acts as a potent dopamine transporter ligand, which means that it binds to the dopamine transporter and inhibits the reuptake of dopamine into the presynaptic neuron. This results in an increase in the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. The increase in dopamine signaling has been shown to improve the symptoms of Parkinson's disease and ADHD, as well as reduce drug cravings in drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine are primarily related to its action on the dopamine transporter. By inhibiting the reuptake of dopamine, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine increases the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. This increase in dopamine signaling has been shown to improve motor function in Parkinson's disease, improve attention and focus in ADHD, and reduce drug cravings in drug addiction.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine is its potential toxicity, which can lead to adverse effects in animal models. Therefore, careful dosing and monitoring are required to ensure the safety of lab animals.
将来の方向性
There are several future directions for N-(2-methoxybenzyl)-1-propyl-4-piperidinamine research. One area of interest is the development of more potent and selective dopamine transporter ligands for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine on dopamine signaling and neuroplasticity. Additionally, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been shown to have potential as a PET imaging agent for the diagnosis of Parkinson's disease and other neurological disorders. Therefore, further research is needed to explore the potential of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine as a diagnostic tool.
合成法
The synthesis of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine involves the reaction of 2-methoxybenzyl chloride with 1-propylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure N-(2-methoxybenzyl)-1-propyl-4-piperidinamine.
科学的研究の応用
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In Parkinson's disease, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine acts as a dopamine transporter blocker, which helps to increase the levels of dopamine in the brain and improve the symptoms of the disease. In ADHD, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been shown to increase the levels of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in attention and focus. In drug addiction, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been studied for its potential use in reducing drug cravings and preventing relapse.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-10-18-11-8-15(9-12-18)17-13-14-6-4-5-7-16(14)19-2/h4-7,15,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQYHAQEQGVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)

![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)


![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)


![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)

![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)

